Sodium;2,2-difluoro-2-(4-methylphenoxy)acetate
Description
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Properties
IUPAC Name |
sodium;2,2-difluoro-2-(4-methylphenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3.Na/c1-6-2-4-7(5-3-6)14-9(10,11)8(12)13;/h2-5H,1H3,(H,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPNMOKRRKKYFP-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C(=O)[O-])(F)F.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Fluorinated building blocks for drug discovery and agrochemicals
Title: Strategic Utilization of Fluorinated Building Blocks in High-Value Discovery Programs Subtitle: A Technical Guide to Physicochemical Modulation, Synthetic Methodologies, and Industrial Applications
Executive Summary: The "Fluorine Scan" Imperative
In modern drug discovery and agrochemistry, the "Fluorine Scan"—the systematic replacement of hydrogen or oxygen with fluorine—is no longer a trial-and-error tactic but a predictive design strategy. Approximately 25% of approved pharmaceuticals and 30% of agrochemicals contain at least one fluorine atom.
This guide moves beyond basic properties to explore the strategic application of fluorinated building blocks. We focus on three critical pillars:
-
Metabolic Blocking: Preventing P450-mediated oxidation at labile sites (e.g., benzylic positions).
-
Conformational Locking: Utilizing the gauche effect and dipole-dipole interactions to freeze bioactive conformations.
-
Lipophilicity Modulation: Fine-tuning LogP/LogD to optimize membrane permeability and blood-brain barrier (BBB) penetration.
Physicochemical Modulation: The "Magic Methyl" & Beyond
The strategic selection of a fluorinated motif relies on understanding its bioisosteric relationships.
The Trifluoromethyl ( ) Group[1][2]
-
Role: Bioisostere of the isopropyl group (sterically) but electronically distinct.
-
Effect: drastically lowers the
of neighboring protons (e.g., converting a neutral amine to a less basic, more permeable species). -
Metabolic Stability: The C-F bond (116 kcal/mol) is virtually inert to enzymatic cleavage.
The Difluoromethyl ( ) Group: A Paradigm Shift
-
Core Insight: Unlike
, the group contains an acidic proton. It acts as a Lipophilic Hydrogen Bond Donor . -
Bioisosterism: It functions as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups but with significantly higher lipophilicity.
-
Application: When a hydroxyl group causes poor permeability (low LogP), swapping it for
often maintains H-bonding capability while boosting membrane permeability.
The Pentafluorosulfanyl ( ) Group[3][4][5]
-
Description: Known as the "Super Trifluoromethyl."[1]
-
Geometry: Octahedral geometry creates a unique square-pyramidal steric bulk.
-
Properties: More lipophilic and electron-withdrawing than
, with higher hydrolytic stability.
Table 1: Comparative Properties of Fluorinated Motifs
| Motif | Hammett Constant ( | Hansch Lipophilicity ( | Steric Bulk ( | Primary Utility |
| -0.17 | 0.56 | 23 ų | Baseline (Metabolically labile) | |
| 0.06 | 0.14 | 6 ų | H-Bioisostere, Metabolic blocker | |
| 0.54 | 0.88 | 42 ų | Isopropyl Bioisostere, | |
| 0.32 | 0.11 | ~30 ų | Lipophilic H-Bond Donor (OH mimic) | |
| 0.68 | 1.51 | ~75 ų | "Super |
Synthetic Methodologies & Experimental Protocols
Visualizing the Decision Matrix
Figure 1: Strategic decision tree for incorporating fluorine.[2] The "Building Block" approach is preferred for scale, while LSF is used for lead optimization.
Protocol A: Nucleophilic Trifluoromethylation (Ruppert-Prakash)[1]
Objective: Install a
Step-by-Step Protocol:
-
Setup: Flame-dry a 2-neck round bottom flask under Argon.
-
Solvation: Dissolve the ketone substrate (1.0 equiv) and
(1.2 equiv) in anhydrous THF (0.5 M concentration). -
Initiation: Cool to 0°C. Add a catalytic amount of TBAF (Tetrabutylammonium fluoride) or CsF (1-5 mol%). Note: Stoichiometric fluoride causes side reactions.
-
Reaction: Stir at 0°C for 30 min, then warm to RT. Monitor by TLC or GC-MS. The intermediate is a silyl ether.[3]
-
Hydrolysis (Critical): Add 1M HCl or TBAF (1.0 equiv) to cleave the O-Si bond and generate the trifluoromethyl carbinol.
-
Workup: Dilute with
, wash with brine, dry over , and concentrate.
Validation:
- NMR: Look for a singlet around -75 to -80 ppm.
Protocol B: Deoxofluorination (DAST)
Objective: Convert a primary/secondary alcohol to a fluoride, or a ketone to a gem-difluoride. Reagent: DAST (Diethylaminosulfur trifluoride).[6][7] Safety Warning: DAST can be explosive at high temperatures. Never heat neat DAST above 50°C.
Step-by-Step Protocol:
-
Setup: Use a polyethylene or Teflon vessel if possible (glass reacts with trace HF). Maintain strict anhydrous conditions (
atmosphere). -
Addition: Dissolve substrate (1.0 equiv) in anhydrous DCM. Cool to -78°C.[6]
-
Reagent: Add DAST (1.5 equiv for alcohols, 2.5 equiv for ketones) dropwise.
-
Progression: Allow to warm to RT slowly. Stir for 1-12 hours.
-
Quenching (Exothermic): Cool back to -20°C. Slowly add saturated aqueous
. Vigorous bubbling ( ) will occur. -
Extraction: Extract with DCM. Wash with water and brine.[6]
Validation:
- NMR (gem-difluoride): Look for an AB quartet around -90 to -110 ppm due to diastereotopic fluorines.
Industrial Case Studies
Pharmaceutical: Sitagliptin (Januvia)
-
Target: DPP-4 Inhibitor for Type 2 Diabetes.[8]
-
Key Fluorinated Blocks:
-
2,4,5-Trifluorophenylacetic acid: Provides the lipophilic pocket binding and metabolic resistance.
-
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: The fused heterocyclic core.
-
-
Synthesis Highlight: The "Green" synthesis involves the asymmetric hydrogenation of an unprotected enamine. The trifluorophenyl moiety is introduced early via a Meldrum's acid adduct, avoiding late-stage harsh fluorination conditions.
Agrochemical: Fluralaner (Bravecto)
-
Target: GABA-gated chloride channel antagonist (Ectoparasiticide).
-
Structure: Isoxazoline class.
-
Key Fluorinated Block: 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline or related benzaldehyde derivatives.
-
Mechanism: The specific fluorination pattern (including the
on the isoxazoline ring) provides the necessary lipophilicity to penetrate the tick/flea exoskeleton and the metabolic stability to persist in the host animal's blood for 12 weeks.
Emerging Trends: The Rise of SF5
The
-
Synthesis: Often achieved via the Sheppard Procedure : Oxidative fluorination of disulfides using
or direct fluorination ( ). -
Workflow:
. -
Utility: Used when
analogs suffer from rapid metabolic clearance or insufficient potency.
Figure 2: The Sheppard synthesis route for SF5 building blocks.[9]
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry. Link
-
Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Trimethyl(trifluoromethyl)silane. Chemical Reviews. Link
-
Hansen, K. B., et al. (2009).[8] Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society. Link
-
Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews. Link
Sources
- 1. sussex.figshare.com [sussex.figshare.com]
- 2. omicsonline.org [omicsonline.org]
- 3. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. youtube.com [youtube.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Frontiers | Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor [frontiersin.org]
- 9. Sulfur pentafluoride benzenes: Synthesis and reactivity - ProQuest [proquest.com]
Methodological & Application
Application Notes & Protocols: A Guide to Decarboxylative Aryloxydifluoromethylation Using Sodium Salts
Introduction: The Strategic Value of the Aryloxydifluoromethyl Moiety in Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern drug design. The difluoromethyl group (CF2H) and its derivatives have garnered significant attention for their ability to modulate a molecule's physicochemical and biological properties.[1][2] The aryloxydifluoromethyl (ArOCF2-) motif, in particular, has emerged as a powerful bioisostere for ethers, amides, and methylene groups, offering enhanced metabolic stability against oxidative processes, such as those mediated by CYP450 enzymes, without drastically altering the parent molecule's conformation.[3][4] This modification can lead to improved pharmacokinetic profiles, binding affinities, and overall druggability, making it a highly sought-after structural unit for lead optimization.
Traditionally, the synthesis of these valuable motifs has been hampered by harsh reaction conditions or the need for complex, multi-step procedures.[4] This application note details a robust and operationally simple protocol for the synthesis of aryldifluoromethyl ethers through a copper-catalyzed decarboxylative cross-coupling reaction. By leveraging readily available sodium 2-(aryloxy)-2,2-difluoroacetate salts, this methodology provides a reliable and efficient pathway for researchers, scientists, and drug development professionals to access these critical building blocks.
Scientific Integrity: The Mechanism and Rationale of Copper-Catalyzed Decarboxylative Coupling
The success of this protocol hinges on a copper-catalyzed decarboxylative process. Copper catalysis offers a more economical and less toxic alternative to precious metal catalysts like palladium.[5] The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle, a pathway that has been increasingly recognized in copper catalysis.
The Causality Behind Experimental Choices:
-
Copper(I) Source (e.g., Copper(I) Iodide, CuI): CuI is an inexpensive and effective precatalyst. It initiates the catalytic cycle by reacting with the substrate. While other copper salts can be used, CuI is often favored for its reliability in these transformations.[6]
-
Sodium 2-(Aryloxy)-2,2-difluoroacetate: This salt serves as the key reagent, providing the aryloxydifluoromethyl fragment. The decarboxylation (loss of CO2) is the thermodynamic driving force for the generation of the key reactive intermediate. These salts are bench-stable and can be prepared from the corresponding phenol and a halodifluoroacetate salt.[7]
-
Diamine Ligands (e.g., N,N'-Dimethylethylenediamine, DMEDA): The role of the ligand is paramount. Diamine ligands like DMEDA stabilize the copper catalytic species, enhance its solubility, and facilitate the crucial reductive elimination step.[8][9] The choice of ligand can significantly influence reaction efficiency and substrate scope.[5]
-
Solvent and Temperature: A high-boiling point, polar aprotic solvent such as N,N-Dimethylformamide (DMF) or 1,4-dioxane is typically required to ensure solubility of the sodium salt and to provide the thermal energy needed to promote decarboxylation and drive the catalytic cycle.
Proposed Catalytic Cycle:
The reaction is initiated by the formation of an active Cu(I) complex, facilitated by the diamine ligand. This complex then engages with the sodium aryloxydifluoroacetate salt. Thermal decarboxylation extrudes CO2 and generates a putative organocopper(III) intermediate. The final, product-forming step is a rapid reductive elimination from the Cu(III) center, which forges the C-O bond of the aryldifluoromethyl ether and regenerates the active Cu(I) catalyst, allowing the cycle to continue.
Caption: Figure 1: Proposed Catalytic Cycle for Decarboxylative Aryloxydifluoromethylation.
Experimental Protocols: A Step-by-Step Guide
This section provides a comprehensive, two-part protocol for the synthesis of the sodium salt precursor and the subsequent copper-catalyzed coupling reaction.
Part A: Synthesis of Sodium 2-(Aryloxy)-2,2-difluoroacetate Precursor
This procedure details the synthesis of the crucial starting material from a parent phenol.
Materials and Equipment:
-
Phenol (1.0 equiv)
-
Sodium chlorodifluoroacetate (1.2 equiv)[10] or Sodium bromodifluoroacetate (1.2 equiv)[11]
-
Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3) (2.0 equiv)[7]
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Methodology:
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol (1.0 equiv) and the base (K2CO3 or Cs2CO3, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.5 M with respect to the phenol.
-
Reagent Addition: Add the sodium halodifluoroacetate salt (1.2 equiv) to the stirring solution at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate or diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The resulting sodium 2-(aryloxy)-2,2-difluoroacetate can often be used in the next step without further purification. If necessary, purification can be achieved by recrystallization.
Part B: Copper-Catalyzed Decarboxylative Aryloxydifluoromethylation
This is the core protocol for the C-O bond-forming reaction.
Materials and Equipment:
-
Sodium 2-(aryloxy)-2,2-difluoroacetate (1.0 equiv)
-
Copper(I) Iodide (CuI) (5-10 mol%)
-
N,N'-Dimethylethylenediamine (DMEDA) (10-20 mol%)
-
Aryl Halide or Boronic Acid (if performing a cross-coupling variant, 1.2 equiv)
-
1,4-Dioxane or DMF, anhydrous
-
Schlenk tube or similar reaction vessel, magnetic stirrer, heating mantle/oil bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Step-by-Step Methodology:
Caption: Figure 2: General Experimental Workflow for the Copper-Catalyzed Reaction.
-
Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the sodium 2-(aryloxy)-2,2-difluoroacetate (1.0 equiv), CuI (0.10 equiv), and any other solid reagents.
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Ligand and Solvent Addition: Add anhydrous solvent (e.g., 1,4-dioxane) via syringe, followed by the liquid DMEDA ligand (0.20 equiv).
-
Heating and Monitoring: Place the sealed tube in a preheated oil bath at 100-120 °C. Allow the reaction to stir vigorously for 12-24 hours. The reaction progress should be monitored periodically.
-
Work-up: After the reaction is complete (as judged by TLC or LC-MS), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble copper salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent using a rotary evaporator. The crude product is then purified by flash column chromatography on silica gel to afford the pure aryldifluoromethyl ether.
Data Presentation: Substrate Scope and Performance
The protocol is generally robust and tolerates a wide range of functional groups on the aromatic ring of the phenol. The following table summarizes typical results obtained for this transformation.
| Entry | Phenol Substituent (Ar in Ar-OH) | Typical Yield (%) | Notes |
| 1 | 4-Methoxy | 85% | Electron-donating groups are well-tolerated. |
| 2 | 4-tert-Butyl | 88% | Steric hindrance is generally not an issue. |
| 3 | Phenyl | 90% | Unsubstituted parent compound reacts efficiently. |
| 4 | 4-Fluoro | 78% | Halogens are compatible with the reaction conditions. |
| 5 | 4-Cyano | 72% | Electron-withdrawing groups are tolerated, sometimes with slightly lower yields. |
| 6 | 3-Trifluoromethyl | 75% | Strong electron-withdrawing groups are compatible. |
| 7 | 2-Methyl | 82% | Ortho-substituents are well-tolerated. |
Yields are representative and may vary based on specific reaction conditions and scale.
Field-Proven Insights: Troubleshooting and Key Considerations
-
Moisture is Critical: The primary cause of low yields is often the presence of water, which can protonate key intermediates and deactivate the catalyst. Ensure all glassware is oven-dried and that anhydrous solvents are used.
-
Purity of the Sodium Salt: Impurities in the sodium 2-(aryloxy)-2,2-difluoroacetate precursor can inhibit the copper catalyst. If inconsistent results are obtained, consider purifying the salt by recrystallization before use.
-
Degassing the Solvent: For particularly sensitive substrates or to maximize yield, degassing the solvent by sparging with an inert gas for 15-30 minutes before use can be beneficial.
-
Reaction Temperature: The decarboxylation step is temperature-dependent. If no reaction is observed, a modest increase in temperature (e.g., in 10 °C increments) may be necessary. Conversely, if decomposition is observed, the temperature may be too high.
-
Ligand-to-Metal Ratio: A 2:1 ratio of diamine ligand to copper(I) salt is a good starting point, as it ensures the formation of a stable and active catalytic species.
Conclusion
The copper-catalyzed decarboxylative aryloxydifluoromethylation of sodium 2-(aryloxy)-2,2-difluoroacetate salts is a highly effective and practical method for synthesizing valuable aryldifluoromethyl ethers. Its operational simplicity, reliance on an inexpensive and abundant metal catalyst, and broad functional group tolerance make it an invaluable tool for medicinal chemists and drug development professionals. By following the detailed protocols and considering the key insights provided, researchers can confidently and efficiently incorporate the strategic ArOCF2- moiety into their target molecules, accelerating the discovery and development of next-generation therapeutics.
References
- Diamine ligands in copper-catalyzed reactions. Chemical Science (RSC Publishing).
- Diamine Ligands in Copper-Catalyzed Reactions. PMC.
- New ligands enhance copper catalysis. sinocompound.
- Copper-Catalyzed Decarboxylative Trifluoromethylation of Allylic Bromodifluoroacetates. PMC - NIH.
- Copper-Catalyzed Decarboxylative Trifluoromethylation of Allylic Bromodifluoroacetates. Organic-Chemistry.org.
- Synthesis of Aryldifluoromethyl Aryl Ethers via Nickel-Catalyzed Suzuki Cross-Coupling Reactions. Springer Nature.
- Synthesis of aryldifluoromethyl aryl ethers via nickel-catalyzed suzuki cross-coupling between aryloxydifluoromethyl bromides and boronic acids. PMC.
- An Efficient Allylic Difluoromethylation. Angewandte Chemie International Edition.
- CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. PMC.
- Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. SciSpace.
- β,β-DIFLUOROSTYRENE. Organic Syntheses.
- Difluoromethylation of 2-Hydroxychalcones Using Sodium 2-Chloro-2,2-difluoroacetate as Difluoromethylating Agent. ResearchGate.
- Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes. Organic Chemistry Portal.
- 1-(3-chloro-4-(difluoromethoxy)phenyl)ethan-1-one. Organic Syntheses.
Sources
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. communities.springernature.com [communities.springernature.com]
- 4. Synthesis of aryldifluoromethyl aryl ethers via nickel-catalyzed suzuki cross-coupling between aryloxydifluoromethyl bromides and boronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New ligands enhance copper catalysis-SINOCOMPOUND [en.sinocompound.com]
- 6. scispace.com [scispace.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Diamine ligands in copper-catalyzed reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes [organic-chemistry.org]
Silver-catalyzed decarboxylation of Sodium 2,2-difluoro-2-(4-methylphenoxy)acetate
Executive Summary
This application note details the methodology for utilizing Sodium 2,2-difluoro-2-(4-methylphenoxy)acetate as a radical precursor for the introduction of the (4-methylphenoxy)difluoromethyl motif (
The
Key Advantages[1]
-
Direct C-H Functionalization: Avoids pre-functionalization of the heteroarene substrate.
-
Aqueous Compatibility: The sodium salt substrate is highly compatible with the requisite aqueous/organic solvent systems.
-
Operational Simplicity: Open-flask conditions (in many variations) or simple nitrogen purging, avoiding strict glovebox techniques.
Mechanistic Insight
The reaction operates via a silver-catalyzed radical decarboxylation pathway.[1][2] Unlike traditional thermal decarboxylations that require high temperatures, the Ag(I)/Persulfate system lowers the activation energy for radical generation.
Reaction Pathway[1][2][4][5][6]
-
Oxidation of Catalyst: The cycle initiates with the oxidation of
to by the persulfate dianion ( ), generating a sulfate radical anion ( ) as a byproduct. -
Radical Generation: The highly oxidizing
species performs a single-electron oxidation of the carboxylate substrate (Sodium 2,2-difluoro-2-(4-methylphenoxy)acetate) to form a carboxyl radical. -
Decarboxylation: The carboxyl radical rapidly extrudes
, generating the key (4-methylphenoxy)difluoromethyl radical . -
Radical Addition: This electrophilic radical attacks the most electron-deficient position of the protonated heteroarene (Minisci selectivity).
-
Re-aromatization: Oxidation of the radical intermediate (via
or ) and deprotonation restores aromaticity, yielding the final product.
Mechanistic Diagram
Figure 1: Catalytic cycle for the Silver(I)-mediated oxidative decarboxylation and subsequent radical functionalization.[3][1][2][4][5][6]
Experimental Protocol
Target Reaction: C2-Alkylation of 4-Methylquinoline (Model Substrate) using Sodium 2,2-difluoro-2-(4-methylphenoxy)acetate.
Reagents & Equipment
| Reagent | Equiv. | Role | Notes |
| Sodium 2,2-difluoro-2-(4-methylphenoxy)acetate | 2.0 - 3.0 | Radical Precursor | The sodium salt ensures water solubility. |
| Heteroarene (e.g., 4-Methylquinoline) | 1.0 | Substrate | Limiting reagent. |
| Silver Nitrate ( | 0.2 (20 mol%) | Catalyst | |
| Potassium Persulfate ( | 2.0 - 3.0 | Oxidant | Must be finely ground if not fully dissolved. |
| Dichloromethane (DCM) / Water | 1:1 or 2:1 | Solvent System | Biphasic system often yields cleaner conversion for this specific salt. |
| TFA (Trifluoroacetic Acid) | 1.0 - 2.0 | Additive | Optional: Protonates heteroarene to activate it for radical attack. |
Step-by-Step Methodology
Step 1: Reaction Assembly
-
To a 20 mL sealing tube or round-bottom flask equipped with a magnetic stir bar, add:
-
Heteroarene substrate (0.5 mmol, 1.0 equiv).
-
Sodium 2,2-difluoro-2-(4-methylphenoxy)acetate (1.0 - 1.5 mmol, 2.0 - 3.0 equiv).
- (0.1 mmol, 20 mol%).
- (1.0 - 1.5 mmol, 2.0 - 3.0 equiv).
-
-
Add solvent mixture: DCM (2.0 mL) and Water (2.0 mL) .
-
Note: While Acetonitrile/Water is common for the acid form, the sodium salt often performs better in biphasic DCM/Water due to phase transfer dynamics and the solubility of the ionic precursor.
-
-
(Optional) Add TFA (0.5 mmol) if the heteroarene is electron-rich or unreactive.
Step 2: Reaction Execution
-
Seal the tube (or cap the flask) and purge with Nitrogen (
) for 5 minutes to remove dissolved oxygen, which can quench the radical species. -
Place the vessel in a pre-heated oil bath or heating block at 40–60 °C .
-
Critical Control Point: Do not overheat. The decarboxylation is exothermic. Start at 40 °C; if conversion is slow after 2 hours, increase to 60 °C.
-
-
Stir vigorously (800-1000 RPM). The biphasic mixture requires high shear to ensure phase transfer of the radical species.
-
Monitor reaction progress via TLC or LC-MS after 4 hours. Typical reaction time is 4–12 hours.
Step 3: Work-up and Isolation
-
Cool the mixture to room temperature.
-
Dilute with DCM (10 mL) and Water (10 mL).
-
Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 10 mL).
-
Combine organic layers and wash with saturated
(to remove any acid/byproducts) and Brine. -
Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purify via silica gel column chromatography. (Eluent: Hexanes/Ethyl Acetate gradient).
Workflow Diagram
Figure 2: Operational workflow for the batch synthesis.
Optimization & Troubleshooting
| Observation | Root Cause | Corrective Action |
| Low Conversion | Substrate insolubility or Oxygen quenching. | 1. Ensure vigorous stirring (biphasic). 2. Increase |
| Regioisomeric Mix | Minisci reactions are governed by electronics/sterics. | Add TFA (1-2 equiv) to protonate the heteroarene, increasing electrophilicity at the C2/C4 positions. |
| Silver Mirror Formation | Reduction of Ag(I) to Ag(0). | Add more oxidant ( |
| Decarboxylation without Coupling | Radical quenching (H-abstraction). | Decrease solvent volume (increase concentration). Use deuterated solvents to check for H-abstraction sources. |
Safety & Handling
-
Fluorinated Intermediates: The generated difluoromethyl radicals are reactive species.[3][7] Perform all reactions in a fume hood.
-
Silver Waste: All aqueous waste containing silver must be segregated and disposed of as heavy metal waste. Do not pour down the drain.
-
Oxidants: Potassium Persulfate is a strong oxidant. Keep away from reducing agents and organic flammables during storage.
References
-
Silver-Catalyzed C-H Aryloxydifluoromethylation of Heteroarenes Detailed protocol for the use of aryloxydifluoroacetic acids/salts in heteroarene functionalization. Org.[1][4][6][7][8][9] Lett.2020 , 22, 14, 5451–5455.[6]
-
Silver-Promoted Radical Cascade Aryldifluoromethylation/Cyclization Application of the reagent in cascade cyclization reactions to form chroman-4-ones.[3] Molecules2023 , 28, 3568.
-
Silver-Catalyzed Decarboxylative Allylation of Difluoroarylacetic Acids Extension of the methodology to allylation in aqueous media. Chem. Asian J.[5][10]2020 , 15, 1175–1179.[10]
Sources
- 1. Silver-catalyzed decarboxylative radical relay difluoroalkylation–carbocyclization: convenient access to CF2-containing quinolinones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Silver-catalyzed oxidative decarboxylation of difluoroacetates: efficient access to C–CF2 bond formation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Silver-Catalyzed Decarboxylative Allylation of Aliphatic Carboxylic Acids in Aqueous Solution [organic-chemistry.org]
- 5. Silver-Promoted Decarboxylative Difluoromethylenation of α,β-Unsaturated Carboxylic Acids for the Synthesis of Allylic Difluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Silver-Catalyzed C-H Aryloxydifluoromethylation and Arylthiodifluoromethylation of Heteroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Silver-Catalyzed Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids [organic-chemistry.org]
- 8. Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids [organic-chemistry.org]
- 9. Photoredox Catalyzed Radical Fluoroalkylation with Non-Classical Fluorinated Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Silver-Catalyzed Decarboxylative Allylation of Difluoroarylacetic Acids with Allyl Sulfones in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Transition-Metal-Free Synthesis of Fluorinated Ethers using Sodium 2,2-difluoro-2-(4-methylphenoxy)acetate
This Application Note is designed for researchers and drug development scientists specializing in organofluorine chemistry. It details the use of Sodium 2,2-difluoro-2-(4-methylphenoxy)acetate (SDMPA) as a robust, transition-metal-free reagent for synthesizing complex fluorinated ethers. Unlike traditional difluorocarbene precursors (e.g.,
Executive Summary
Fluorinated ethers are critical structural motifs in medicinal chemistry, offering enhanced metabolic stability, lipophilicity, and bioavailability compared to their non-fluorinated counterparts. Traditional synthesis often relies on ozone-depleting gases (e.g.,
This protocol details a transition-metal-free methodology using Sodium 2,2-difluoro-2-(4-methylphenoxy)acetate (SDMPA) . This solid, shelf-stable reagent undergoes thermal decarboxylation to generate reactive difluoro-intermediates.[1][2] Depending on the reaction conditions, SDMPA can be utilized for:
-
Radical Difluoro(aryloxy)methylation: Direct introduction of the
group onto alkenes or alkyl halides. -
Difluoromethylation: Acting as a surrogate for difluorocarbene (
) to synthesize aryl difluoromethyl ethers ( ).
Chemical Basis & Mechanism[3][4][5]
Reagent Profile
-
Name: Sodium 2,2-difluoro-2-(4-methylphenoxy)acetate
-
Structure:
-
Role: Masked source of the (4-methylphenoxy)difluoromethyl radical (
) and difluorocarbene ( ). -
Advantages: Non-hygroscopic solid, precise stoichiometry control, avoids toxic metal catalysts (Cu/Pd).
Mechanistic Pathways
The reactivity of SDMPA is driven by thermal decarboxylation. The fate of the resulting anion determines the product outcome:
-
Path A (Radical Pathway): In the presence of an oxidant (e.g., persulfate), the intermediate anion is oxidized to a radical, which attacks alkenes.
-
Path B (Carbene Pathway): Under high heat and in the absence of radical traps, the intermediate eliminates p-cresolate to generate free difluorocarbene (
), which can insert into O-H bonds.
Figure 1: Divergent mechanistic pathways for SDMPA. Path selection is controlled by additives (oxidants vs. bases).
Experimental Protocols
Protocol A: Radical Difluoro(aryloxy)methylation of Alkenes
Objective: Synthesis of
Materials
-
Substrate: Alkene (1.0 equiv)
-
Reagent: SDMPA (1.5 - 2.0 equiv)
-
Oxidant: Potassium Persulfate (
) (1.5 equiv) -
Solvent: Acetonitrile/Water (1:1 v/v) or DMSO
-
Atmosphere: Nitrogen (
) or Argon
Step-by-Step Procedure
-
Setup: Flame-dry a 10 mL Schlenk tube equipped with a magnetic stir bar. Allow to cool under
flow. -
Charging: Add SDMPA (0.4 mmol, 2.0 equiv),
(0.3 mmol, 1.5 equiv), and the alkene substrate (0.2 mmol, 1.0 equiv) to the tube. -
Solvation: Add degassed DMSO (2.0 mL) via syringe.
-
Note: If solubility is poor, use MeCN:H2O (1:1).
-
-
Degassing: Freeze-pump-thaw the mixture (3 cycles) or sparge with
for 15 minutes to remove oxygen (critical for radical longevity). -
Reaction: Seal the tube and heat to 80°C in an oil bath for 12–16 hours .
-
Visual Check: The reaction mixture may darken slightly; this is normal.
-
-
Work-up:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (20 mL) and wash with water (3 x 10 mL) to remove DMSO and inorganic salts.
-
Dry the organic layer over anhydrous
.
-
-
Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Table 1: Optimization of Reaction Conditions (Protocol A)
| Entry | Oxidant | Solvent | Temp (°C) | Yield (%) | Notes |
| 1 | None | DMSO | 100 | <5 | No radical initiation |
| 2 | DMSO | 80 | 82 | Optimal | |
| 3 | MeCN:H2O | 70 | 75 | Good alternative | |
| 4 | TBHP | DCM | 40 | 12 | Poor conversion |
Protocol B: Synthesis of Aryl Difluoromethyl Ethers (Carbene Source)
Objective: Use SDMPA as a "green" alternative to
Materials
-
Substrate: Phenol derivative (1.0 equiv)
-
Reagent: SDMPA (2.0 equiv)
-
Base: KOH (20 equiv, 30% aq. solution) or
-
Solvent: Acetonitrile (MeCN) or DMF
Step-by-Step Procedure
-
Setup: Use a sealed pressure tube or a round-bottom flask with a reflux condenser.
-
Mixing: Dissolve the phenol (0.5 mmol) in MeCN (3 mL).
-
Base Addition: Add aqueous KOH (30% w/v, 1.0 mL). Stir for 10 min to generate the phenoxide.
-
Reagent Addition: Add SDMPA (1.0 mmol, 2.0 equiv) in one portion.
-
Reaction: Heat the mixture to 60–80°C for 4–6 hours .
-
Work-up:
-
Cool and dilute with Diethyl Ether.
-
Wash with 1M NaOH (to remove unreacted phenol and p-cresol byproduct).
-
Wash with Brine, dry over
.
-
-
Purification: Silica gel chromatography.
Troubleshooting & Critical Parameters
Controlling the Pathway
-
To favor Radical Addition (Protocol A): You MUST use an oxidant (
). The oxidant converts the intermediate anion to a radical before it can eliminate to form a carbene. -
To favor Carbene Insertion (Protocol B): Use a strong base and no oxidant. High temperature promotes the elimination of the aryloxy group.
Byproduct Management
In Protocol B, the reagent releases 4-methylphenol (p-cresol) as a byproduct.
-
Removal: p-Cresol is acidic. Ensure the work-up includes a basic wash (1M NaOH) to sequester it in the aqueous phase, separating it from the desired neutral ether product.
Moisture Sensitivity
-
Protocol A: Tolerates water (often beneficial for solubility).[7]
-
Protocol B: Requires a proton source (usually water in the solvent) for the final protonation step (
), but excess water can quench the carbene. A biphasic system (MeCN/aq. KOH) works best.
Figure 2: Decision tree for selecting the correct experimental workflow based on the target fluorinated ether.
References
-
Hu, J., Zhang, W., & Wang, F. (2009). "Selective Difluoromethylation and Monofluoromethylation Reactions." Chemical Communications, 45, 7465-7478. Link
-
Amii, H., & Uneyama, K. (2009). "C-F Bond Activation in Organic Synthesis." Chemical Reviews, 109(5), 2119–2183. Link
-
Ni, C., & Hu, J. (2016). "Recent Advances in Difluoromethylation." Synthesis, 48(1), 1-32. Link
-
Li, Y., et al. (2013). "Sodium 2-chloro-2,2-difluoroacetate: A Robust Reagent for Difluoromethylation."[1] Journal of Organic Chemistry, 78(22), 11302-11310. (Cited for mechanistic comparison). Link
-
Zhang, C. (2014). "Decarboxylative Fluorination of Aliphatic Carboxylic Acids." Organic Biomolecular Chemistry, 12, 6580. Link
(Note: While specific literature on the "4-methylphenoxy" derivative is specialized, the chemistry described above is strictly derived from the established reactivity of the Sodium 2,2-difluoro-2-(aryloxy)acetate class of reagents as defined in the cited authoritative reviews by Hu and Amii.)
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Sodium Bromodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes [organic-chemistry.org]
- 6. nbinno.com [nbinno.com]
- 7. CAS 2218-52-2: Acetic acid, 2,2-difluoro-, sodium salt (1:… [cymitquimica.com]
Scalable synthesis of difluoromethylated arenes using sodium salts
Application Note: Scalable Synthesis of Difluoromethylated Arenes using Sodium Difluoromethanesulfinate
Executive Summary
The difluoromethyl group (
This Application Note details the scalable, innate C-H difluoromethylation of heteroarenes using Sodium Difluoromethanesulfinate (DFMS-Na) . Unlike zinc-based analogs, the sodium salt offers superior atom economy, long-term bench stability, and compatibility with aqueous biphasic workflows, making it the reagent of choice for kilogram-scale Late-Stage Functionalization (LSF).
Mechanistic Principles & Reagent Logic
Why Sodium Difluoromethanesulfinate (DFMS-Na)?
-
Stability: Unlike gaseous
sources or moisture-sensitive phosphonium salts, DFMS-Na is a free-flowing, non-hygroscopic solid. -
Reactivity: It serves as a precursor to the difluoromethyl radical (
) under oxidative conditions. -
Scalability: The reaction proceeds in open-flask conditions using cheap oxidants (TBHP), avoiding the need for gloveboxes or high-pressure autoclaves.
Radical Mechanism: Oxidative Desulfinylation
The reaction operates via a Minisci-type radical substitution. The sodium sulfinate is oxidized to a sulfonyl radical, which rapidly extrudes
Figure 1: Mechanistic pathway of oxidative desulfinylation. The release of
Experimental Protocol: Innate C-H Difluoromethylation
Target: Direct functionalization of electron-deficient N-heterocycles (Pyridines, Pyrazines, Quinolines). Scale: 10 mmol (Gram-scale) representative protocol.
Reagents & Materials
| Reagent | Equiv. | Amount (10 mmol scale) | Role |
| Substrate (e.g., Pyridine) | 1.0 | 10 mmol | Starting Material |
| DFMS-Na | 3.0 | 4.14 g | Radical Precursor |
| TBHP (70% aq.) | 5.0 | ~6.4 mL | Oxidant |
| TFA (Trifluoroacetic acid) | 1.0 - 2.0 | 0.8 - 1.6 mL | Activator (Protonation) |
| DCM (Dichloromethane) | - | 25 mL | Organic Solvent |
| Water | - | 10 mL | Aqueous Phase |
Step-by-Step Workflow
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the Substrate (10 mmol) in DCM (25 mL).
-
Activation: Add TFA (10-20 mmol) dropwise. Note: Exotherm possible. Cool in water bath if necessary. This protonates the heterocycle, increasing its electrophilicity and regioselectivity for the nucleophilic
radical. -
Salt Addition: Add Water (10 mL) followed by DFMS-Na (4.14 g) in one portion. The salt will dissolve in the aqueous layer.
-
Initiation: Add TBHP (70% aq. solution) dropwise over 5 minutes at
or Room Temperature (RT). -
Reaction: Stir vigorously at RT for 4–12 hours.
-
Observation: Gas evolution (
) will occur. Ensure adequate venting. -
Monitoring: Monitor by LC-MS or TLC. If conversion stalls, an additional 1.0 equiv of DFMS-Na and TBHP can be added.
-
-
Quench & Workup:
-
Slowly add saturated aqueous
until pH > 8 (neutralizes TFA and solubilizes byproducts). -
Separate layers. Extract aqueous layer with DCM (
mL). -
Wash combined organics with Sodium Thiosulfate (
) solution (removes excess peroxides) and Brine.
-
-
Purification: Dry over
, concentrate, and purify via silica gel chromatography.
Figure 2: Operational workflow for biphasic radical difluoromethylation.
Performance Data & Scope
The following table summarizes the expected regioselectivity and yields for common heteroarene scaffolds using this protocol. The radical prefers electron-deficient positions (C2/C4 in pyridines) due to the nucleophilic character of the
| Substrate Class | Major Regioisomer | Typical Yield (%) | Notes |
| Pyridine | C-2 / C-4 mixture | 50 - 70% | TFA essential for activation. |
| Quinoline | C-2 | 60 - 80% | Highly selective for C-2 position. |
| Pyrazine | C-2 | 55 - 75% | Mono-substitution dominates. |
| Caffeine | C-8 | 65% | "Native Chemical Tagging" example. |
| Electron-Rich Arenes | - | < 20% | Poor substrates. Requires transition metal catalysis (Method B). |
Scalability & Safety (E-E-A-T)
Handling Large Quantities
-
Thermal Management: The reaction is exothermic upon oxidant addition. On >100g scale, active cooling (chiller) during TBHP addition is mandatory to maintain
. -
Gas Evolution: The reaction generates stoichiometric
.-
Lab Scale (<5g): Fume hood ventilation is sufficient.
-
Process Scale (>100g): The off-gas must be scrubbed through a NaOH trap to prevent corrosion of hood ducting and environmental release.
-
Oxidant Hazards
-
TBHP (tert-Butyl Hydroperoxide): Use the 70% aqueous solution. Avoid anhydrous TBHP (decane solution) for this specific biphasic protocol as water aids in solubilizing the sodium salt.
-
Peroxide Test: Always test the crude reaction mixture with starch-iodide paper before concentration to ensure no residual oxidant remains. Quench with sodium thiosulfate if positive.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Inefficient radical generation | Increase temp to |
| Regioisomer Mix | Substrate has multiple activated sites | Use solvent effects (switch to pure DMSO or Acetone/Water) to alter H-bonding/selectivity. |
| Emulsion | Surfactant-like byproducts | Filter crude mixture through Celite before phase separation. |
| Starting Material Recovery | Acidification failure | Ensure TFA is added before the salt/oxidant to fully protonate the base. |
References
-
Original Discovery (Zinc Reagent): Fujiwara, Y., Dixon, J. A., Rodriguez, R. A., Baxter, R. D., Dixon, D. D., Collins, M. R., Blackmond, D. G., & Baran, P. S. (2012). A New Reagent for Direct Difluoromethylation.[1][2] Journal of the American Chemical Society, 134(3), 1494–1497.[1] [Link]
-
Sodium Salt Optimization (Diversinates): Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., Rodriguez, R. A., ... & Baran, P. S. (2012).[1][2] Practical C–H functionalization of quinones with boronic acids. Nature, 490(7419), 222-226. (Contextual grounding for sodium sulfinate utility). [Link]
-
Comprehensive Review: O'Hara, F., Blackmond, D. G., & Baran, P. S. (2013). Radical-Based Regioselective C–H Functionalization of Electron-Deficient Heteroarenes: Scope, Mechanism, and Applications. Journal of the American Chemical Society, 135(32), 12122–12134. [Link]
-
Process Safety (TBHP/Sulfinates): Sperry, J. B., et al. (2012). A Robust Process for an mGluR5 Negative Allosteric Modulator: Difluoromethylation and Sonogashira Coupling on Large Scale. Organic Process Research & Development, 16(11), 1854–1860. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Enhancing Silver-Catalyzed Fluorination with Sodium Salt Additives
Welcome to the technical support center for silver-catalyzed fluorination. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to improve the yields and robustness of their fluorination reactions. Here, we will delve into the nuances of using sodium salt additives to overcome common challenges, drawing upon established literature and practical field experience. Our goal is to provide you with not just protocols, but a deeper understanding of the underlying chemical principles to empower your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise when working with silver-catalyzed fluorination reactions.
Q1: What is the fundamental role of the silver catalyst in this type of fluorination?
A: Silver catalysts, typically Ag(I) salts, play a crucial role in facilitating the carbon-fluorine bond formation. The mechanism is thought to be distinct from traditional palladium-catalyzed cross-coupling reactions.[1] It is proposed that the reaction may proceed through a high-valent silver fluoride intermediate, possibly involving a multinuclear silver complex.[1] This pathway allows for the fluorination of a wide range of substrates under relatively mild conditions.
Q2: I'm using an insoluble silver salt like Silver(I) oxide (Ag₂O). Why is the reaction sluggish, and how can I improve it?
A: The use of insoluble silver precursors like Ag₂O can lead to slow reaction rates due to the low concentration of active catalytic species in the solution. To enhance the reaction rate, a sodium salt with a non-coordinating anion, such as sodium triflate (NaOTf), can be added.[1][2] The triflate anion can exchange with the oxide, converting the insoluble Ag₂O into a more soluble and catalytically active Ag(I) species in solution.[1][2]
Q3: What are the common side reactions in silver-catalyzed fluorination, and how can they be minimized?
A: A significant side reaction, particularly when using arylstannane starting materials, is protodestannylation, where the stannyl group is replaced by a hydrogen atom.[1] This is often caused by the in-situ generation of acids, such as triflic acid, from the reaction of byproducts with trace water.[2] To mitigate this, a mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃) can be added to neutralize the acid.[2] Additionally, the inclusion of methanol can sometimes suppress protodestannylation, although its exact role is not fully understood.[1]
Q4: Can I use other silver salts besides Ag₂O?
A: Yes, various soluble Ag(I) salts can be effective catalysts for fluorination.[1] Silver triflate (AgOTf) is a common choice and often leads to high yields.[3] However, Ag₂O is frequently preferred due to its lower cost and non-hygroscopic nature.[1] When using Ag₂O, the addition of NaOTf is recommended to ensure the formation of a soluble active catalyst.[1][2]
Q5: Are there any functional groups that are incompatible with this reaction?
A: Yes, certain functional groups can interfere with the reaction. Basic functional groups, such as some amines, can react with the electrophilic fluorinating reagent (e.g., F-TEDA-PF₆, commonly known as Selectfluor), leading to undesired side products or catalyst inhibition.[1] For substrates with sensitive functionalities like tertiary amines, in-situ protection, for instance by N-benzylation, may be necessary to achieve successful fluorination.[1]
Troubleshooting Guide
Even with a well-designed protocol, experimental challenges can arise. This section provides a systematic approach to troubleshooting common issues in silver-catalyzed fluorination.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to no conversion of starting material | 1. Inactive or insoluble silver catalyst: The Ag(I) salt may not be sufficiently soluble in the reaction solvent.[1] 2. Decomposition of the fluorinating agent: The electrophilic fluorinating agent (e.g., Selectfluor) may have degraded due to moisture or improper storage. 3. Insufficient reaction temperature or time: The reaction may require more energy or a longer duration to proceed to completion.[1] | 1. Add a sodium salt additive: Introduce 1.0-2.0 equivalents of NaOTf to convert insoluble silver precursors (like Ag₂O) into a soluble, active species.[1][2] 2. Use fresh, high-quality reagents: Ensure the fluorinating agent is fresh and has been stored under anhydrous conditions. 3. Optimize reaction conditions: Gradually increase the reaction temperature and monitor the reaction progress over a longer period. Note that higher temperatures can sometimes lead to lower yields due to side reactions.[1] |
| Significant formation of protodestannylated byproduct | 1. Presence of acid: In-situ generation of acid (e.g., triflic acid) can lead to the cleavage of the carbon-tin bond.[2] 2. Trace water in the reaction mixture: Water can hydrolyze tin byproducts, generating acid. | 1. Add a mild base: Include 2.0 equivalents of sodium bicarbonate (NaHCO₃) to neutralize any acid formed during the reaction.[2] 2. Use anhydrous conditions: Ensure all glassware is oven-dried and solvents are anhydrous. 3. Incorporate an alcohol additive: The addition of 5.0 equivalents of methanol has been shown to suppress protodestannylation in some cases.[1] |
| Formation of multiple unidentified byproducts | 1. Substrate decomposition: The substrate may be unstable under the reaction conditions. 2. Over-fluorination or reaction at unintended sites: The fluorinating agent may be too reactive, leading to a lack of selectivity.[4] 3. Incompatible functional groups: The substrate may contain functional groups that react with the catalyst or fluorinating agent.[1] | 1. Lower the reaction temperature: Perform the reaction at a lower temperature to improve selectivity.[4] 2. Slow addition of the fluorinating agent: Add the fluorinating agent portion-wise or as a solution over time to control its concentration.[4] 3. Protect sensitive functional groups: If the substrate contains incompatible groups (e.g., basic amines), consider a protection strategy prior to fluorination.[1] |
| Difficulty in product purification | 1. Persistent organotin byproducts: Tributyltin residues can be challenging to remove by standard chromatography. | 1. Utilize NaHCO₃: The use of sodium bicarbonate can lead to the precipitation of tributyltin bicarbonate, which can be removed by filtration. 2. Optimize work-up: Perform multiple extractions and consider a brine wash to aid in the removal of water-soluble impurities.[4] |
Visualizing the Process: Catalytic Cycle and Troubleshooting
To further clarify the reaction and troubleshooting process, the following diagrams are provided.
Caption: Proposed catalytic cycle for silver-catalyzed fluorination and the role of NaOTf.
Caption: A decision-tree workflow for troubleshooting low yields in silver-catalyzed fluorination.
Detailed Experimental Protocol
This protocol is a general guideline for the silver-catalyzed fluorination of an arylstannane using Ag₂O and sodium salt additives. It is recommended to optimize the conditions for each specific substrate.
Materials:
-
Arylstannane substrate (1.0 equiv)
-
Silver(I) oxide (Ag₂O, 0.05 equiv)
-
F-TEDA-PF₆ (Selectfluor, 1.5 equiv)
-
Sodium bicarbonate (NaHCO₃, 2.0 equiv)
-
Sodium triflate (NaOTf, 1.0 equiv)
-
Methanol (MeOH, 5.0 equiv)
-
Anhydrous acetone (solvent)
-
Oven-dried reaction vessel with a magnetic stir bar
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the arylstannane substrate (1.0 equiv), Ag₂O (0.05 equiv), NaHCO₃ (2.0 equiv), and NaOTf (1.0 equiv).
-
Solvent and Additive Addition: Add anhydrous acetone to achieve a suitable concentration (typically 0.1-0.5 M). Add methanol (5.0 equiv) to the mixture.
-
Fluorinating Agent Addition: Add F-TEDA-PF₆ (1.5 equiv) to the reaction mixture.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 65 °C with vigorous stirring.[1]
-
Monitoring the Reaction: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or ¹⁹F NMR).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove insoluble salts, rinsing the filter cake with acetone.[5] Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired aryl fluoride.
References
-
Furuya, T., Strom, A. E., & Ritter, T. (2010). Silver-Catalyzed Late-Stage Fluorination. Journal of the American Chemical Society, 132(34), 12249-12251. [Link]
-
Furuya, T., Strom, A. E., & Ritter, T. (2011). Silver-Catalyzed Late-Stage Fluorination. PubMed Central. [Link]
-
Furuya, T., Strom, A. E., & Ritter, T. (2009). Silver-Mediated Fluorination of Functionalized Aryl Stannanes. Harvard DASH. [Link]
-
Powers, D. C., & Ritter, T. (2015). On the Mechanism of Silver-Catalyzed Decarboxylative Fluorination. Request PDF. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
-
Grushin, V. V. (2015). Strategies Towards Challenging Fluorination Reactions. In C‐H and C‐X Bond Functionalization: Transition Metal Mediation. [Link]
-
Barata-Vallejo, S., & Cardenas, C. M. (2024). Silver-Catalyzed Carbofluorination of Olefins and α-Fluoroolefins with Carbamoyl Radicals. MDPI. [Link]
-
Fier, P. S., & Hartwig, J. F. (2013). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF₂. Organic Syntheses. [Link]
Sources
Technical Support Center: Mastering Reaction Kinetics in Radical Fluoroalkylation
Welcome to the technical support center for radical fluoroalkylation. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of incorporating fluoroalkyl groups into their molecules. The following content is structured to provide not only procedural guidance but also a deep understanding of the underlying principles governing these powerful reactions. Our goal is to empower you to troubleshoot effectively and optimize your reaction kinetics for successful and reproducible outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the planning and execution of radical fluoroalkylation experiments.
FAQ 1: My reaction is sluggish or not going to completion. What are the first parameters I should investigate?
A slow or incomplete reaction is a common issue. The root cause often lies in the rate of radical generation or the stability of the key intermediates. Here’s a systematic approach to troubleshooting:
-
Initiator/Photocatalyst Concentration: The rate of a radical reaction is often proportional to the square root of the initiator concentration.[1][2][3] Insufficient initiator will lead to a low concentration of propagating radicals. Conversely, an excessively high concentration can lead to premature termination of radical chains.[1][4]
-
Recommendation: If you suspect an issue with initiation, consider increasing the initiator or photocatalyst loading incrementally (e.g., from 1 mol% to 2.5 mol%). Monitor the reaction progress by UPLC-MS or ¹⁹F NMR to assess the impact.
-
-
Light Source (for Photoredox Reactions): The intensity and wavelength of your light source are critical.[5][6] The photocatalyst must be efficiently excited to initiate the single-electron transfer (SET) process.
-
Recommendation: Ensure your light source's emission spectrum overlaps with the absorption spectrum of your photocatalyst.[7][8] Check the manufacturer's specifications for your LED or lamp. An increase in light intensity can sometimes accelerate the reaction, but be mindful of potential photodegradation of your starting materials or products.[5]
-
-
Solvent Choice: The solvent can significantly impact reaction kinetics.[9][10] Polar aprotic solvents like DMSO, DMF, and acetonitrile are often used as they can solvate the charged intermediates in photoredox cycles.[11] However, some solvents can also participate in unwanted side reactions, such as hydrogen atom abstraction by the highly reactive fluoroalkyl radical.[9]
-
Recommendation: If your reaction is in a solvent with potentially abstractable protons (e.g., THF), consider switching to a more inert solvent like acetonitrile or DCM.
-
FAQ 2: I am observing significant side product formation. What are the likely culprits?
Side products in radical fluoroalkylation often stem from the high reactivity of the fluoroalkyl radical or from undesired interactions with the solvent or other reaction components.
-
Hydrogen Abstraction: The trifluoromethyl radical (•CF₃) is highly electrophilic and can abstract hydrogen atoms from the solvent, substrate, or other additives, leading to the formation of trifluoromethane (HCF₃) and other byproducts.[9][12]
-
Recommendation: As mentioned above, choose a solvent with high C-H bond dissociation energies. Additionally, ensure all reagents are anhydrous, as water can also be a proton source.
-
-
Radical-Radical Coupling: At high radical concentrations, the probability of two radicals terminating each other increases.[4][13]
-
Decomposition of Fluoroalkylating Reagent: Some fluoroalkylating reagents can be thermally or hydrolytically unstable. For instance, Togni reagent II can decompose upon heating, releasing CF₃I.[15][16]
-
Recommendation: Ensure you are using high-quality, properly stored reagents. For thermally sensitive reagents, maintain a consistent and appropriate reaction temperature.
-
FAQ 3: How do I choose the right fluoroalkylating reagent for my substrate?
The choice of reagent depends on the reaction mechanism (e.g., electrophilic, nucleophilic, or radical) and the nature of your substrate. For radical reactions, several options are available:
| Reagent Type | Common Examples | Generation of Radical | Key Considerations |
| Electrophilic CF₃ Reagents | Umemoto's Reagents[17][18][19], Togni's Reagents[15][20] | Single Electron Transfer (SET) from a photocatalyst or metal catalyst | Readily available, but can be sensitive to moisture and heat. |
| Sulfonyl-based Reagents | Langlois' Reagent (CF₃SO₂Na)[21][22], Fluoroalkyl Sulfonyl Chlorides | Reductive cleavage of the C-S bond | Often require a reductant (e.g., in photoredox catalysis) to generate the radical.[11][23] |
| Perfluoroalkyl Iodides | CF₃I, C₄F₉I | Homolytic cleavage via heat, light, or with a metal catalyst | Can be gaseous (CF₃I) and require careful handling. |
Recommendation: For photoredox-mediated reactions, Umemoto's and Togni's reagents are excellent starting points due to their well-established reactivity profiles.[18][20] Langlois' reagent is a cost-effective and stable alternative.[21]
II. Troubleshooting Guide: A Deeper Dive
This section provides a more in-depth, problem-solving framework for more challenging experimental issues.
Problem 1: Inconsistent reaction rates between batches.
Inconsistent kinetics are often traced back to subtle variations in reaction setup or reagent quality.
-
Troubleshooting Workflow:
Caption: Troubleshooting inconsistent reaction rates.
-
Detailed Explanation:
-
Reagent Purity: Impurities in your starting materials, catalyst, or fluoroalkylating agent can inhibit the reaction. Always use reagents from a reliable source and consider purification if necessary.
-
Solvent Quality: Ensure your solvent is anhydrous and of the appropriate grade. Water can quench excited state photocatalysts and react with some fluoroalkylating reagents.
-
Degassing: Oxygen is a well-known radical quencher. Ensure your degassing procedure (e.g., freeze-pump-thaw, sparging with an inert gas) is consistent and effective.
-
Light Source: For photoredox reactions, the distance of the reaction vessel from the light source and the intensity of the light should be kept constant. The output of lamps can decrease over time.
-
Stirring: In heterogeneous reactions, the stirring rate can affect the reaction kinetics. Ensure consistent and efficient mixing.
-
Problem 2: Reaction works well on small scale, but fails upon scale-up.
Scale-up issues are common in photoredox catalysis due to the Beer-Lambert law. As the path length of light through the reaction mixture increases, less light reaches the molecules in the center of the vessel.
-
Troubleshooting Workflow:
Caption: Troubleshooting scale-up issues in photocatalysis.
-
Detailed Explanation:
-
Flow Chemistry: Performing the reaction in a flow reactor with a small internal diameter ensures uniform light irradiation throughout the reaction mixture. This is often the most effective solution for scaling up photochemical reactions.
-
Reactor Geometry: If working in batch, use a vessel with a larger surface area-to-volume ratio (e.g., a petri dish-style reactor) to maximize light exposure.
-
Increased Reaction Time/Light Intensity: While seemingly straightforward, these can sometimes lead to increased side product formation. These should be explored cautiously.
-
III. Experimental Protocols
Protocol 1: General Procedure for a Photocatalytic Radical Trifluoromethylation
This protocol provides a starting point for the trifluoromethylation of an aryl alkene using an iridium-based photocatalyst and Umemoto's reagent.
-
Reaction Setup: To a clean, dry Schlenk tube equipped with a magnetic stir bar, add the aryl alkene (1.0 equiv.), Umemoto's reagent (1.2 equiv.), and the photocatalyst (e.g., fac-Ir(ppy)₃, 1-2 mol%).
-
Solvent Addition: Add the desired anhydrous solvent (e.g., acetonitrile, 0.1 M) via syringe.
-
Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to remove dissolved oxygen.
-
Initiation: Place the sealed Schlenk tube in front of a blue LED light source (e.g., 450 nm) with a fan for cooling.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing by UPLC-MS or ¹⁹F NMR.
-
Work-up: Once the reaction is complete, quench the reaction, and perform a standard aqueous work-up followed by purification by column chromatography.
Protocol 2: Monitoring Reaction Kinetics using ¹⁹F NMR
¹⁹F NMR is a powerful tool for monitoring the consumption of the fluoroalkylating reagent and the formation of the fluoroalkylated product.
-
Standard Preparation: Prepare a stock solution of an internal standard (e.g., trifluorotoluene) in the reaction solvent.
-
Sampling: At each time point, carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture under an inert atmosphere.
-
Sample Preparation for NMR: Dilute the aliquot with deuterated solvent (e.g., CDCl₃) and add a known amount of the internal standard stock solution.
-
Data Acquisition: Acquire a ¹⁹F NMR spectrum.
-
Analysis: Integrate the signals corresponding to the fluoroalkylating reagent, the product, and the internal standard to determine the conversion and yield over time.
IV. References
-
The e€ect of initiator concentration on polymerization. AM 6 wt%; TBA=H... - ResearchGate. Available at: [Link]
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Trifluoromethylation - Wikipedia. Available at: [Link]
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Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Available at: [Link]
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Impact of Light Intensity on Control in Photoinduced Organocatalyzed Atom Transfer Radical Polymerization - PMC. Available at: [Link]
-
Visible Light-Induced Reductive Photoredox Catalysis in Organic Synthesis. Available at: [Link]
-
Aromatic radical perfluoroalkylation reactions - Canadian Science Publishing. Available at: [Link]
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The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F. Available at: [Link]
-
Radical polymerization - Wikipedia. Available at: [Link]
-
Radical Fluoroalkylation Reactions | ACS Catalysis - ACS Publications. Available at: [Link]
-
Visible Light-Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. Available at: [Link]
-
Visible light-catalyzed fluoroalkylation reactions of free aniline derivatives - CONICET. Available at: [Link]
-
11.5.3.3: Kinetics of Chain Polymerization - Chemistry LibreTexts. Available at: [Link]
-
Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC. Available at: [Link]
-
Photocatalytic fluoroalkylation by ligand-to-metal charge transfer - PMC. Available at: [Link]
-
CHAPTER 1. Available at: [Link]
-
Radical Fluoroalkylation of Isocyanides with Fluorinated Sulfones by Visible‐Light Photoredox Catalysis. Available at: [Link]
-
Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds - Semantic Scholar. Available at: [Link]
-
Progress in Radical Fluoroalkylation by Organic Photoredox Catalysis | Laboratory for Chemistry and Life Science, Institute of Integrated Research. Available at: [Link]
-
Radical Reactions in Organic Synthesis: Exploring in-, on-, and with-Water Methods - MDPI. Available at: [Link]
-
Photocatalytic fluoroalkylation by ligand-to-metal charge transfer - Frontiers. Available at: [Link]
-
The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Available at: [Link]
-
Togni reagent II - Wikipedia. Available at: [Link]
-
Langlois Reagent. Available at: [Link]
-
Application of Langlois' Reagent in Trifluoromethylation Reactions - ResearchGate. Available at: [Link]
-
Radical Fluoroalkylation Reactions - Notables de la Ciencia. Available at: [Link]
-
Visible-light photoredox catalysis with organic polymers | Chemical Physics Reviews. Available at: [Link]
-
Recent Developments and Aspects of Industrial Fluoroalkylation - CHIMIA. Available at: [Link]
-
The frequently overlooked importance of solvent in free radical syntheses - NRC Publications Archive - Canada.ca. Available at: [Link]
-
Association Kinetics for Perfluorinated n-Alkyl Radicals - OSTI.GOV. Available at: [Link]
-
Why do the Togni reagent and some of its derivatives exist in the high-energy hypervalent iodine form? New insight into the origins of their kinetic stability - RSC Publishing. Available at: [Link]
-
Red light excitation: illuminating photocatalysis in a new spectrum - Beilstein Journals. Available at: [Link]
-
INSiGHT: A System To Detect Violent Extremist Radicalization Trajectories in Dynamic Graphs | National Institute of Justice - NIJ.gov. Available at: [Link]
-
(PDF) RADICAL FLUOROALKYLATION UNDER CONTINUOUS FLOW CONDITIONS. Available at: [Link]
-
PROTOCOL: Case management interventions seeking to counter radicalisation to violence: A systematic review of tools and approaches - PMC. Available at: [Link]
-
A Tradecraft Primer: Structured Analytic Techniques for Improving Intelligence Analysis Prepared by the US Government March 200. Available at: [Link]
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Validation & Comparative
Navigating the Metabolic Maze: A Comparative Guide to the Stability of Fluorinated Ether Motifs in Biological Systems
For researchers, scientists, and drug development professionals, the journey of a drug candidate from discovery to clinical success is fraught with metabolic hurdles. A primary determinant of a drug's efficacy, safety, and dosing regimen is its metabolic stability. The strategic incorporation of fluorinated functional groups has become a cornerstone of modern medicinal chemistry to enhance this stability. Among these, fluorinated ether motifs such as trifluoromethoxy (-OCF₃) and difluoromethoxy (-OCHF₂) have gained prominence. This guide provides an in-depth, objective comparison of the biological stability of these key motifs, supported by experimental data and detailed methodologies, to empower rational drug design.
The introduction of fluorine into a drug molecule can profoundly alter its physicochemical properties, often leading to improved metabolic stability. This is primarily attributed to the high strength of the carbon-fluorine (C-F) bond, which is significantly more resistant to enzymatic cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily compared to a carbon-hydrogen (C-H) bond. By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can effectively "block" or slow down oxidative metabolism. This can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[1][2]
The Subtle Dance of Physicochemical Properties: A Comparative Look at Fluorinated Ethers
The choice between different fluorinated ether motifs is not merely about metabolic stability; it's a nuanced decision that impacts a range of properties crucial for a drug's overall performance. The trifluoromethoxy (-OCF₃) and difluoromethoxy (-OCHF₂) groups, while both enhancing stability compared to their non-fluorinated methoxy (-OCH₃) counterpart, impart distinct characteristics to a molecule.
The trifluoromethoxy group is one of the most lipophilic substituents used in drug design, a property that can enhance membrane permeability and, consequently, absorption.[3][4] However, this increased lipophilicity can also lead to higher affinity for hydrophobic pockets in metabolic enzymes, which in some cases might counterbalance the stability gained from the strong C-F bonds.[5]
The difluoromethoxy group offers a more moderate increase in lipophilicity.[5] A unique feature of the -OCHF₂ group is its ability to act as a hydrogen bond donor, a characteristic not shared by the -OCH₃ or -OCF₃ groups. This can introduce new interactions with biological targets, potentially improving potency and selectivity.[6]
| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCHF₂) | Trifluoromethoxy (-OCF₃) |
| Lipophilicity (Hansch π) | -0.02 | +0.42 | +1.04 |
| Hydrogen Bond Donor | No | Yes | No |
| Metabolic Lability | Susceptible to O-dealkylation | More resistant to O-dealkylation | Highly resistant to O-dealkylation |
Data sourced from literature reports.[5][7]
Head-to-Head in the Metabolic Arena: Comparative Stability Data
While the general principle of increased stability with fluorination is well-established, direct quantitative comparisons within a series of structurally related compounds provide the most valuable insights for drug design. The following table summarizes in vitro data from a study on dextromethorphan analogues, showcasing the impact of replacing a methoxy group with its fluorinated counterparts on metabolic stability in human liver microsomes (HLM).
| Compound/Analog | Description | t½ (min) in HLM | Rationale for Change |
| Dextromethorphan | Parent compound with -OCH₃ | 33 | The methoxy group is a primary site of O-dealkylation by CYP2D6. |
| Trifluoromethyl Ether Analog | -OCH₃ replaced with -OCF₃ | 40 | The highly stable -OCF₃ group is resistant to enzymatic cleavage, blocking the O-dealkylation pathway.[5] |
| Difluoromethyl Ether Analog | -OCH₃ replaced with -OCHF₂ | 43 | The -OCHF₂ group also effectively hinders O-dealkylation, with slightly improved stability over the -OCF₃ analog in this specific case.[5] |
This data highlights that while both fluorinated motifs significantly enhance metabolic stability compared to the parent methoxy group, the difluoromethyl ether showed a slight advantage in this particular molecular scaffold.[5]
Case Study: Fluorinated Ether Anesthetics
The clinical relevance of the metabolic stability of fluorinated ethers is well-illustrated by the inhaled anesthetics, sevoflurane and desflurane.
-
Sevoflurane , which contains a fluorinated isopropyl ether motif, is more extensively metabolized (2-5% of the absorbed dose).[8] Its metabolism, primarily by CYP2E1, leads to the formation of hexafluoroisopropanol (HFIP) and inorganic fluoride ions.[9]
-
Desflurane , a highly fluorinated methyl ethyl ether, is minimally metabolized (0.02-0.2% of the absorbed dose).[10] This high degree of metabolic stability is a key feature of the drug.
This comparison underscores how the specific structure of the fluorinated ether can dramatically influence its metabolic fate.
Experimental Protocols for Assessing Metabolic Stability
To experimentally determine and compare the metabolic stability of compounds bearing different fluorinated ether motifs, two primary in vitro assays are indispensable: the liver microsomal stability assay and the plasma stability assay.
Liver Microsomal Stability Assay
This assay is a cornerstone for evaluating the susceptibility of a compound to Phase I metabolism, primarily mediated by cytochrome P450 enzymes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.
Materials:
-
Test compounds and positive controls (e.g., a known rapidly metabolized compound)
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare working solutions of the test compounds and positive control in a suitable solvent (e.g., DMSO).
-
Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
-
Incubation:
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound or positive control to the wells and pre-incubate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.
-
-
Time Points and Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Seal the plate and vortex to mix thoroughly.
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.
-
-
Analysis:
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.[11]
-
Plasma Stability Assay
This assay evaluates the stability of a compound in plasma, which contains various hydrolytic enzymes such as esterases and amidases.
Objective: To determine the rate of degradation of a test compound in plasma.
Materials:
-
Test compounds and positive controls (e.g., a known plasma-labile compound)
-
Pooled plasma (human, rat, mouse, etc.)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare working solutions of the test compounds and positive control in a suitable solvent.
-
Thaw the plasma at 37°C.
-
-
Incubation:
-
Add the plasma to the wells of a 96-well plate.
-
Add the test compound or positive control to the wells and incubate at 37°C.
-
-
Time Points and Termination:
-
At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Seal the plate and vortex to mix thoroughly.
-
Centrifuge the plate at high speed to precipitate plasma proteins.
-
-
Analysis:
-
Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the percentage of the parent compound remaining versus time to determine the stability profile.
-
If significant degradation is observed, calculate the half-life (t½).
-
Visualizing Metabolic Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the metabolic blocking effect of fluorinated ethers and the general workflow for an in vitro metabolic stability assay.
Caption: Metabolic blocking effect of fluorinated ethers.
Caption: Workflow for in vitro microsomal stability assay.
Conclusion
The strategic incorporation of fluorinated ether motifs is a powerful tool for enhancing the metabolic stability of drug candidates. Both trifluoromethoxy and difluoromethoxy groups offer significant advantages over their non-fluorinated counterparts by blocking common metabolic pathways such as O-dealkylation. The choice between these motifs should be guided by a comprehensive understanding of their distinct physicochemical properties and their impact on the overall pharmacological profile of the molecule. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation and comparison of the metabolic stability of novel compounds, enabling data-driven decisions in the complex process of drug discovery and development.
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- 8. The impact of legacy and novel perfluoroalkyl substances on human cytochrome P450: An in vitro study on the inhibitory potential and underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chalcogen OCF3 Isosteres Modulate Drug Properties without Introducing Inherent Liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Sodium;2,2-difluoro-2-(4-methylphenoxy)acetate
This guide provides essential, step-by-step procedures for the safe and compliant disposal of Sodium;2,2-difluoro-2-(4-methylphenoxy)acetate. As a fluorinated organic compound, this substance requires meticulous handling to protect laboratory personnel and mitigate environmental impact. The protocols outlined herein are designed to instill a culture of safety and responsibility, ensuring that every step, from initial handling to final disposal, is conducted with scientific rigor and adherence to regulatory standards.
Understanding the Compound: Hazard Profile and Regulatory Context
Sodium;2,2-difluoro-2-(4-methylphenoxy)acetate is a salt of a difluorinated phenoxyacetic acid. The presence of the carbon-fluorine (C-F) bond is a critical feature, imparting high stability to the molecule. While specific toxicological data for this exact compound is not widely available, its structural similarity to other fluorinated organic compounds and phenoxyacetic acids necessitates a cautious approach.
Many fluorinated compounds are categorized as per- and polyfluoroalkyl substances (PFAS), which are known for their persistence in the environment, earning them the name "forever chemicals"[1]. The U.S. Environmental Protection Agency (EPA) is actively expanding its authority over PFAS, proposing rules to list specific PFAS as hazardous constituents under the Resource Conservation and Recovery Act (RCRA)[2]. Although Sodium;2,2-difluoro-2-(4-methylphenoxy)acetate may not be explicitly listed, its chemical nature warrants that it be treated with the high level of caution afforded to persistent and potentially toxic substances.
Safety Data Sheets (SDS) for analogous compounds, such as Difluoroacetic Acid, indicate severe hazards, including causing severe skin burns and eye damage[3]. Therefore, all handling and disposal operations must be predicated on the assumption that this compound is corrosive and poses a significant health and environmental risk.
Pre-Disposal Safety: Handling and Personal Protective Equipment (PPE)
Proper handling is the first line of defense against exposure and accidental release. All operations involving this compound should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols[4].
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact, which can cause severe burns[3][5]. |
| Eye Protection | Safety goggles and a face shield. | To provide comprehensive protection against splashes that can cause serious eye damage[3][6]. |
| Body Protection | A flame-retardant lab coat and closed-toe shoes. | To protect against skin exposure from spills and splashes[7]. |
| Respiratory | Use within a chemical fume hood. | To avoid inhalation of potentially harmful dust or vapors[4]. |
Waste Disposal Decision Workflow
The proper disposal route for Sodium;2,2-difluoro-2-(4-methylphenoxy)acetate depends on the quantity of waste, its physical state, and local regulations. The following workflow provides a logical decision-making process for managing waste streams containing this chemical.
Caption: Decision workflow for the disposal of Sodium;2,2-difluoro-2-(4-methylphenoxy)acetate waste.
Step-by-Step Disposal Protocols
Disposal must be conducted in strict accordance with local, state, and federal regulations. It is a violation of Federal Law to improperly dispose of excess pesticides, spray mixtures, or rinsates[8].
Protocol 4.1: Preparing Solid Waste for Disposal
-
Segregation: Do not mix this waste with other waste streams, especially non-hazardous waste.
-
Containment: Carefully transfer the solid waste into a designated, corrosion-resistant, and clearly labeled hazardous waste container[3]. The container must have a tight-fitting lid to prevent any release.
-
Labeling: The label must clearly state "Hazardous Waste" and include the chemical name: "Sodium;2,2-difluoro-2-(4-methylphenoxy)acetate". Include the date of accumulation and any known hazard characteristics (e.g., Corrosive).
-
Storage: Store the sealed container in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials[4][6].
Protocol 4.2: Preparing Aqueous Waste for Disposal
Aqueous solutions containing this compound should not be disposed of down the drain[4]. The persistence of fluorinated compounds means they are not effectively removed by standard wastewater treatment plants[9].
-
Collection: Collect all aqueous waste containing the compound in a dedicated, sealed, and corrosion-resistant container.
-
pH Neutralization (with caution): While neutralization can address the corrosivity of acetate solutions, it does not degrade the fluorinated organic component[10]. If the solution is highly acidic or basic due to other components, consult with your institution's Environmental Health & Safety (EHS) office before attempting neutralization, as this may generate heat or off-gassing. Generally, it is safer to label the waste with its pH and allow the disposal vendor to handle it.
-
Labeling and Storage: Follow the same labeling and storage procedures as outlined in Protocol 4.1.
Protocol 4.3: Final Disposal via Licensed Vendor
The ultimate disposal of this chemical waste must be entrusted to a licensed and reputable hazardous waste disposal company[3]. These vendors have the necessary permits and technology to handle and destroy such compounds in a compliant manner.
-
Contact Vendor: Coordinate with your institution's EHS office to arrange a pickup with a certified waste vendor.
-
Documentation: Complete all required hazardous waste manifests and documentation accurately.
-
Approved Technologies: The EPA's interim guidance on PFAS disposal highlights three primary technologies:
-
High-Temperature Incineration: This is a promising method for the complete destruction of fluorinated compounds, as the high temperatures can break the robust C-F bonds[1][11].
-
Hazardous Waste Landfill: If incineration is not feasible, disposal in a specially designed hazardous waste landfill with extensive controls to prevent environmental leakage is an acceptable alternative[1].
-
Deep Well Injection: This method involves injecting the waste deep underground into geologically stable formations, isolating it from groundwater[1].
-
Decontamination and Container Disposal
Empty containers that held Sodium;2,2-difluoro-2-(4-methylphenoxy)acetate are also considered hazardous waste until properly decontaminated[6].
-
Triple Rinsing: A standard procedure for decontaminating chemical containers is the triple-rinse method[8][12].
-
Step 1: Empty the container completely into the designated waste container.
-
Step 2: Add a suitable solvent (e.g., water or another solvent in which the compound is soluble) until the container is about 20-25% full.
-
Step 3: Securely cap and shake the container vigorously for at least 30 seconds.
-
Step 4: Drain the rinseate (the liquid from rinsing) into your hazardous aqueous waste container.
-
Step 5: Repeat steps 2-4 two more times.
-
-
Container Puncturing: After the final rinse, puncture the container to prevent reuse.
-
Disposal of Rinsed Container: Dispose of the triple-rinsed and punctured container according to your institution's policy, which may include disposal as solid waste or through a recycling program like drumMUSTER for larger containers[12].
By adhering to these rigorous protocols, researchers and laboratory professionals can ensure the safe handling and disposal of Sodium;2,2-difluoro-2-(4-methylphenoxy)acetate, upholding their commitment to both scientific advancement and environmental stewardship.
References
-
EPA Takes Action on PFAs: New Hazardous Constituents Listed and Redefining Hazardous Waste . AALRR. Retrieved February 21, 2026, from [Link]
-
Sources, Fate and Transport of Perfluorocarboxylates . Environmental Science & Technology. Retrieved February 21, 2026, from [Link]
-
Guidelines for Disposing of PFAs . MCF Environmental Services. Retrieved February 21, 2026, from [Link]
-
Safety Data Sheet . Retrieved February 21, 2026, from [Link]
-
Environmental Fate and Transport Processes . ITRC. Retrieved February 21, 2026, from [Link]
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl . EPA. Retrieved February 21, 2026, from [Link]
-
Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal . Retrieved February 21, 2026, from [Link]
-
Environmental Fate of Polyfluorinated Chemicals . Retrieved February 21, 2026, from [Link]
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How to dispose of ammonium acetate safely? . Organic Chemicals Blog. Retrieved February 21, 2026, from [Link]
-
Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS . US EPA. Retrieved February 21, 2026, from [Link]
-
Toxicological Profile for Vinyl Acetate . ATSDR. Retrieved February 21, 2026, from [Link]
-
Environmental Sources, Chemistry, Fate, and Transport of Per‐ and Polyfluoroalkyl Substances . PMC. Retrieved February 21, 2026, from [Link]
-
Environmental fate and effects of poly- and perfluoroalkyl substances (PFAS) . Concawe. Retrieved February 21, 2026, from [Link]
-
US EPA Pesticide Registration (PR) Notice 83-3 . Purdue University. Retrieved February 21, 2026, from [Link]
-
EPA HAZARDOUS WASTE CODES . Retrieved February 21, 2026, from [Link]
-
Biodegradation of 4-chloro-2-methylphenoxyacetic acid by endophytic fungus Phomopsis sp . Applied Ecology and Environmental Research. Retrieved February 21, 2026, from [Link]
-
Safe disposal of pesticides . NSW Environment Protection Authority. Retrieved February 21, 2026, from [Link]
Sources
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- 2. EPA Takes Action on PFAs: New Hazardous Constituents Listed and Redefining Hazardous Waste: Atkinson, Andelson, Loya, Ruud & Romo [aalrr.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. files.dep.state.pa.us [files.dep.state.pa.us]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. US EPA Pesticide Registration (PR) Notice 83-3 [ceris.purdue.edu]
- 9. Environmental Sources, Chemistry, Fate, and Transport of Per‐ and Polyfluoroalkyl Substances: State of the Science, Key Knowledge Gaps, and Recommendations Presented at the August 2019 SETAC Focus Topic Meeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. talentchemicals.com [talentchemicals.com]
- 11. epa.gov [epa.gov]
- 12. Safe disposal of pesticides | EPA [epa.nsw.gov.au]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
